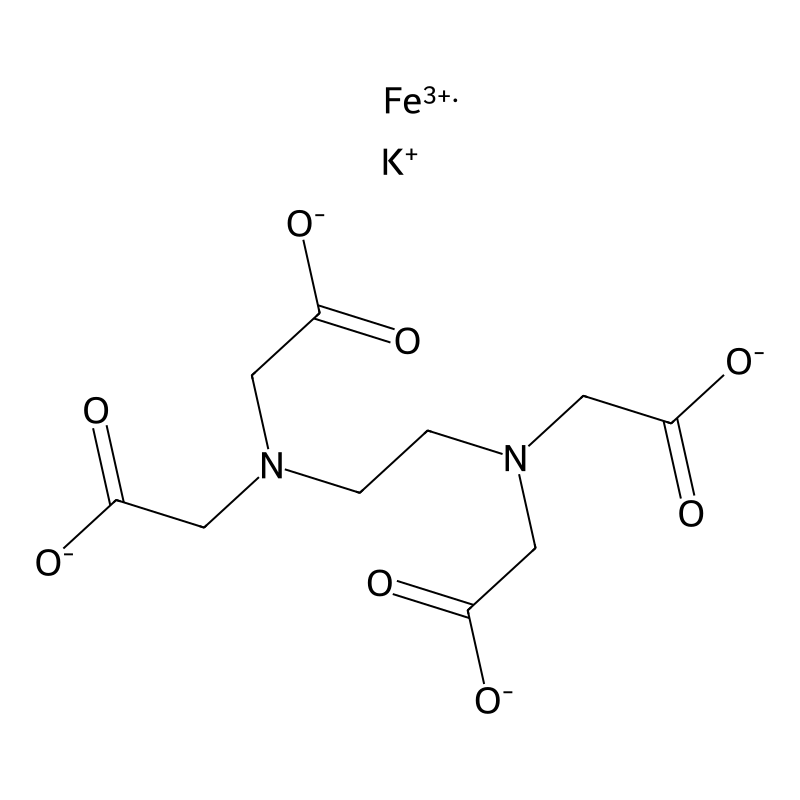Potassium ferric ethylenediaminetetraacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Iron Chelator
KFeEDTA's primary function is as a chelating agent for iron ions (Fe3+). A chelator is a molecule that can bind to metal ions and form a complex. This complexation process holds the metal ion in a soluble form, preventing it from interacting with other molecules in the solution [National Institutes of Health (.gov) on chelation: ]. This property makes KFeEDTA valuable in studies related to iron metabolism, iron homeostasis, and iron-dependent enzymes. For instance, researchers can use KFeEDTA to remove iron from biological samples to investigate its role in various cellular processes.
Fenton Reaction Studies
The Fenton reaction is a chemical reaction that generates highly reactive hydroxyl radicals (OH·). These radicals can damage biological molecules and are implicated in various diseases. KFeEDTA can be employed to manipulate iron availability in Fenton reaction experiments. By adding or removing KFeEDTA, researchers can control the concentration of free iron ions, thereby influencing the rate and extent of hydroxyl radical generation [ScienceDirect on Fenton reaction: ]. This allows for a deeper understanding of the role of iron in oxidative stress and related pathologies.
Soil Chemistry Research
KFeEDTA is used in soil science research to investigate the behavior and availability of iron in soil environments. Due to its chelating properties, KFeEDTA can solubilize iron minerals, making them more accessible to plants and microbes [American Chemical Society on soil chelates: ]. This is particularly useful in studies on iron-deficient soils or when investigating the impact of iron on plant growth and nutrient uptake.
Other Research Applications
KFeEDTA's unique properties also make it a versatile tool in other scientific disciplines. Some examples include:
- Biodegradation studies: Investigating the role of iron in microbial degradation processes.
- Protein purification: Removing iron contaminants that can interfere with protein functionality.
- Environmental remediation: Studying the mobilization and transport of iron in contaminated soils and water.
Potassium ferric ethylenediaminetetraacetate is a complex compound formed from the combination of potassium, ferric ions, and ethylenediaminetetraacetic acid. Its molecular formula is , and it has a molecular weight of approximately 383.15 g/mol. This compound appears as a white or yellowish solid and is primarily known for its chelating properties, particularly in binding metal ions such as iron(III) .
As a derivative of ethylenediaminetetraacetic acid, potassium ferric ethylenediaminetetraacetate plays a significant role in various chemical and biological processes. It is classified as a chelating agent, meaning it can form stable complexes with metal ions, thereby influencing their solubility and reactivity .
In this reaction, the ferric ion () reacts with the ethylenediaminetetraacetate ion () to form a stable complex, which prevents the ferric ion from precipitating as an insoluble salt . This reaction is crucial in various applications, including agriculture and biochemistry.
Potassium ferric ethylenediaminetetraacetate exhibits notable biological activity due to its ability to sequester metal ions. By binding to free iron ions, it can influence iron metabolism in biological systems. This property makes it valuable in studies related to iron homeostasis and the functioning of iron-dependent enzymes .
Moreover, potassium ferric ethylenediaminetetraacetate has been shown to interact with hemocyanin in molluscs, leading to its use as a molluscicide by disrupting oxygen transport in these organisms . Its high toxicity to aquatic arthropods necessitates careful application in environmental contexts.
The synthesis of potassium ferric ethylenediaminetetraacetate typically involves the reaction of ferric salts with ethylenediaminetetraacetic acid in the presence of potassium ions. A common method includes mixing ferrous sulfate with ethylenediaminetetraacetic acid under controlled pH conditions to form the desired complex:
This process allows for the production of stable aqueous solutions of potassium ferric ethylenediaminetetraacetate that can be utilized in various applications .
Potassium ferric ethylenediaminetetraacetate has diverse applications across multiple fields:
- Agriculture: Used as a chelating agent for iron to treat chlorosis in plants, facilitating iron uptake without altering soil pH.
- Biochemistry: Serves as a tool for studying iron metabolism and enzyme functions by controlling free iron concentrations.
- Environmental Science: Utilized in soil research to enhance the bioavailability of iron for plants and microbes.
- Molluscicides: Employed in agriculture to control pest populations by targeting specific organisms without harming non-target species .
Research indicates that potassium ferric ethylenediaminetetraacetate interacts significantly with various metal ions beyond just iron. For instance, it can sequester copper and lead ions, potentially influencing their bioavailability and toxicity profiles in ecological systems. These interactions are critical for understanding how this compound can mitigate heavy metal pollution .
Studies have also explored its role in manipulating oxidative stress responses through its interaction with hydrogen peroxide and other reactive species generated during Fenton reactions. By controlling iron availability, researchers can investigate the pathways involved in oxidative damage and cellular aging .
Several compounds exhibit similar chelating properties to potassium ferric ethylenediaminetetraacetate. Here is a comparison highlighting their uniqueness:
Potassium ferric ethylenediaminetetraacetate stands out due to its specific interaction with ferric ions while also being effective against other metals, making it versatile for both agricultural and biochemical applications. Its unique structure allows it to form stable complexes that are essential for various chemical processes and biological functions.








